乙酰左旋肉碱盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

乙酰-L-肉碱盐酸盐: 是一种天然存在的L-肉碱衍生物,L-肉碱是一种氨基酸衍生物。 它是一种L-肉碱的乙酰化形式,以其在能量代谢中的作用而闻名,特别是在将脂肪酸转运到线粒体中进行能量产生 。该化合物广泛用于膳食补充剂,并在医药和研究领域有着多种应用。

科学研究应用

乙酰-L-肉碱盐酸盐在科学研究中有着广泛的应用:

化学: 它用作合成其他乙酰化化合物的先驱。

生物学: 它在细胞能量代谢中起着至关重要的作用,并用于与线粒体功能相关的研究.

作用机制

乙酰-L-肉碱盐酸盐的主要作用机制与其作为乙酰基供体的作用有关。 它促进脂肪酸进入线粒体基质的转运,在那里它们会经历β-氧化以产生能量 。 此外,它通过向辅酶A供给乙酰基来增强乙酰胆碱,一种神经递质的合成 。这种在能量代谢和神经递质合成中的双重作用是其在各种神经系统疾病中的治疗潜力的基础。

生化分析

Biochemical Properties

Acetyl-L-carnitine hydrochloride serves as a substrate for important reactions in which it accepts and gives up an acyl group . It interacts with enzymes such as carnitine acetyltransferase, which is involved in the reaction: acetyl-CoA + carnitine ⇌ CoA + acetyl-L-carnitine . This reaction is essential for the transport of fatty acids into the mitochondria .

Cellular Effects

Acetyl-L-carnitine hydrochloride influences cell function by facilitating the transport of fatty acids into the mitochondria, which is crucial for cellular metabolism . It also plays a role in cell signaling pathways and gene expression . For instance, it has been shown to activate phosphoinositol-3 kinase, protein kinase G, and ERK1/2 signaling pathways, which are important in neuronal cell survival and differentiation processes .

Molecular Mechanism

The molecular mechanism of action of Acetyl-L-carnitine hydrochloride involves its role in fatty acid metabolism. It facilitates the transfer of fatty acids from the cytosol to the mitochondria during beta-oxidation . This process involves binding interactions with biomolecules like enzymes and coenzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Acetyl-L-carnitine hydrochloride has shown neuroprotective effects over time . It has been observed to reduce cellular stress responses and neurotoxicity in neuron-like PC12 cells .

Dosage Effects in Animal Models

The effects of Acetyl-L-carnitine hydrochloride vary with different dosages in animal models. For instance, it has been shown to exert neuroprotective and anticonvulsant effects in a kainate murine model of temporal lobe epilepsy .

Metabolic Pathways

Acetyl-L-carnitine hydrochloride is involved in the metabolic pathway of fatty acid oxidation . It interacts with enzymes such as carnitine acetyltransferase and coenzymes like CoA in this process .

Transport and Distribution

Acetyl-L-carnitine hydrochloride is transported and distributed within cells and tissues through specific transporters . It is used by the body to transport fatty acids into the mitochondria for breakdown and energy production .

Subcellular Localization

Acetyl-L-carnitine hydrochloride is localized in the mitochondria of cells, where it plays a key role in importing acyl-CoA . It is then transported out of the mitochondria and into the cytosol, leaving free CoA inside the mitochondria ready to accept new import of fatty acid chains .

准备方法

合成路线和反应条件: 乙酰-L-肉碱盐酸盐的制备通常涉及L-肉碱的乙酰化。一种常见的方法包括在催化剂存在下,将L-肉碱与乙酸酐反应。 该反应在升高的温度下进行,通常在80°C左右,持续数小时 。然后通过结晶和过滤纯化产物。

工业生产方法: 在工业生产中,乙酰-L-肉碱盐酸盐的生产通常涉及使用冰醋酸和乙酰氯。 该反应在高温(118-130°C)下进行,以确保完全乙酰化 。然后将所得产物进行真空干燥,以获得高纯度的化合物。

化学反应分析

反应类型: 乙酰-L-肉碱盐酸盐会发生各种化学反应,包括:

氧化: 它可以被氧化生成肉碱和乙酰辅酶A。

还原: 它可以被还原回L-肉碱。

取代: 在特定条件下,乙酰基可以被其他官能团取代.

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用硼氢化钠等还原剂。

取代: 乙酰氯和乙酸酐通常用于乙酰化反应.

形成的主要产物:

氧化: 肉碱和乙酰辅酶A。

还原: L-肉碱。

相似化合物的比较

类似化合物:

L-肉碱: 未乙酰化形式,主要参与脂肪酸转运。

乙酰-L-肉碱: 与乙酰-L-肉碱盐酸盐相似,但没有盐酸基团。

丙酰-L-肉碱: 另一个衍生物,用丙酰基代替了乙酰基.

独特性: 乙酰-L-肉碱盐酸盐的独特之处在于其增强了跨血脑屏障的能力,与其他形式的肉碱相比,它在改善认知功能方面更有效 。 它的乙酰基也使其能够参与乙酰胆碱合成,在神经系统健康方面提供了额外的益处 .

属性

CAS 编号 |

5080-50-2 |

|---|---|

分子式 |

C9H18NO4.Cl C9H18ClNO4 |

分子量 |

242.71 g/mol |

IUPAC 名称 |

(3R)-3-(2,2,2-trideuterioacetyl)oxy-4-(trimethylazaniumyl)butanoate;hydrochloride |

InChI |

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i1D3; |

InChI 键 |

JATPLOXBFFRHDN-SPMMGKNWSA-N |

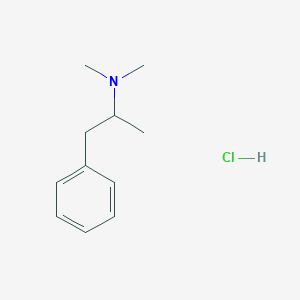

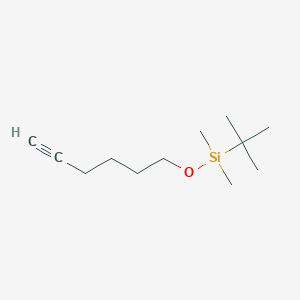

SMILES |

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |

手性 SMILES |

[2H]C([2H])([2H])C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl |

规范 SMILES |

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |

熔点 |

145 °C |

Key on ui other cas no. |

5080-50-2 |

物理描述 |

Solid |

Pictograms |

Irritant |

溶解度 |

>36 [ug/mL] (The mean of the results at pH 7.4) |

同义词 |

(2R)-2-(Acetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium Chloride; 2-(Acetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium, , chloride, (R)-; Ammonium, (3-carboxy-2-hydroxypropyl)trimethyl-, chloride, acetate, (-)- (8CI); Acetyl L-carnitine hydro |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)